molecular formula C6H6ClF3N2 B12358456 2-(Chloromethyl)-1-(2,2,2-trifluoroethyl)imidazole

2-(Chloromethyl)-1-(2,2,2-trifluoroethyl)imidazole

Cat. No.: B12358456
M. Wt: 198.57 g/mol
InChI Key: JEZJDJZELMSQHD-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride is a chemical compound that features a trifluoroethyl group and a chloromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride typically involves the reaction of 2-(chloromethyl)-1H-imidazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the trifluoroethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Utilized in the study of biochemical pathways and molecular interactions due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects. The chloromethyl group can act as a reactive site for covalent modification of target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-1H-imidazole
  • 1-(2,2,2-trifluoroethyl)-1H-imidazole
  • 2-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole

Uniqueness

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoroethyl group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H6ClF3N2

Molecular Weight

198.57 g/mol

IUPAC Name

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)imidazole

InChI

InChI=1S/C6H6ClF3N2/c7-3-5-11-1-2-12(5)4-6(8,9)10/h1-2H,3-4H2

InChI Key

JEZJDJZELMSQHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CCl)CC(F)(F)F

Origin of Product

United States

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